molecular formula C15H13N3O2S B5690029 1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-1H-1,2,3-BENZOTRIAZOLE

1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-1H-1,2,3-BENZOTRIAZOLE

Cat. No.: B5690029
M. Wt: 299.3 g/mol
InChI Key: KNBMSSLWODJJEI-UHFFFAOYSA-N
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Description

1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-1H-1,2,3-BENZOTRIAZOLE is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a benzotriazole ring substituted with a methoxy and methylsulfanyl group on the benzoyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Properties

IUPAC Name

benzotriazol-1-yl-(2-methoxy-4-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-20-14-9-10(21-2)7-8-11(14)15(19)18-13-6-4-3-5-12(13)16-17-18/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBMSSLWODJJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-1H-1,2,3-BENZOTRIAZOLE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-methoxy-4-(methylsulfanyl)benzoic acid, which is then coupled with benzotriazole under specific reaction conditions. The key steps include:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-1H-1,2,3-BENZOTRIAZOLE undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, nucleophiles, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-1H-1,2,3-BENZOTRIAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-1H-1,2,3-BENZOTRIAZOLE involves its interaction with specific molecular targets. The benzotriazole ring can coordinate with metal ions, influencing various biochemical pathways. The methoxy and methylsulfanyl groups contribute to the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity and protein function, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-1H-1,2,3-BENZOTRIAZOLE can be compared with other benzotriazole derivatives and compounds with similar functional groups:

The uniqueness of 1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-1H-1,2,3-BENZOTRIAZOLE lies in its combination of functional groups and the presence of the benzotriazole ring, which imparts distinct chemical properties and reactivity.

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